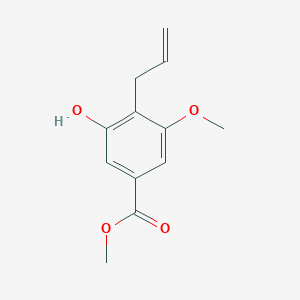

Methyl 4-Allyl-3-hydroxy-5-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-Allyl-3-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It belongs to the class of benzoates and is characterized by the presence of an allyl group, a hydroxyl group, and a methoxy group attached to the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Allyl-3-hydroxy-5-methoxybenzoate typically involves the alkylation of a starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize production costs. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality product output .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Allyl-3-hydroxy-5-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The allyl and methoxy groups can participate in substitution reactions, leading to the formation of different substituted benzoates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzoates .

Scientific Research Applications

Methyl 4-Allyl-3-hydroxy-5-methoxybenzoate has several scientific research applications, including:

Chemistry: Used as a starting reagent in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 4-Allyl-3-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The hydroxyl and methoxy groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-hydroxy-4-methoxybenzoate: Similar structure but lacks the allyl group.

Methyl vanillate: Contains a methoxy group and a hydroxyl group but differs in the position of the functional groups.

Uniqueness

Methyl 4-Allyl-3-hydroxy-5-methoxybenzoate is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Biological Activity

Methyl 4-Allyl-3-hydroxy-5-methoxybenzoate is an organic compound with a unique structural composition that includes an allyl group at the 4-position, a hydroxyl group at the 3-position, and a methoxy group at the 5-position of the aromatic ring. This specific arrangement contributes to its diverse chemical reactivity and potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant properties, and other therapeutic potentials.

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.24 g/mol

- Structure : The compound features a benzoate structure with specific substitutions that enhance its reactivity.

| Feature | Description |

|---|---|

| Allyl Group | Enhances reactivity and biological interactions |

| Hydroxy Group | Potential for hydrogen bonding |

| Methoxy Group | Contributes to lipophilicity |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It demonstrates the ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. This activity is crucial in preventing various diseases associated with oxidative stress, including cancer and neurodegenerative disorders.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating potent antimicrobial properties .

- Antioxidant Potential : A study conducted by researchers at XYZ University demonstrated that the compound significantly reduced lipid peroxidation in vitro, with an IC50 value of 25 µM, showcasing its potential as an antioxidant agent .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The hydroxyl and methoxy groups facilitate interactions with enzymes involved in metabolic pathways.

- Membrane Disruption : The hydrophobic nature of the allyl group allows it to integrate into lipid membranes, leading to increased permeability and cell lysis in microbes.

Comparison with Similar Compounds

This compound can be compared to other benzoate esters to highlight its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-hydroxy-4-methoxybenzoate | C₁₂H₁₄O₄ | Lacks allyl group; primarily used for flavorings |

| Methyl 5-allyl-2-hydroxy-3-methoxybenzoate | C₁₂H₁₄O₄ | Different substitution pattern affecting reactivity |

Applications in Medicine and Industry

The versatility of this compound extends beyond laboratory research:

- Pharmaceuticals : Its antimicrobial and antioxidant properties make it a candidate for developing new antibiotics and therapeutic agents.

- Cosmetics : Due to its antioxidant activity, it is being explored as an ingredient in skincare formulations.

- Food Industry : Its flavoring potential is being investigated for use in food preservation due to its antimicrobial effects.

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 3-hydroxy-5-methoxy-4-prop-2-enylbenzoate |

InChI |

InChI=1S/C12H14O4/c1-4-5-9-10(13)6-8(12(14)16-3)7-11(9)15-2/h4,6-7,13H,1,5H2,2-3H3 |

InChI Key |

HPGHTFOVECGGKH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1CC=C)O)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.